2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride
Description
2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride is a synthetic organic compound featuring an imidazole core substituted with an aminomethyl group at the 2-position and an acetic acid moiety at the 1-position, forming a dihydrochloride salt. Its molecular formula is inferred as C₆H₁₀Cl₂N₃O₂, with a calculated molecular weight of approximately 228.07 g/mol (excluding hydration). The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-[2-(aminomethyl)imidazol-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-3-5-8-1-2-9(5)4-6(10)11;;/h1-2H,3-4,7H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYOBHBRKHIQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride typically involves the reaction of 2-(Aminomethyl)imidazole with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride with structurally related compounds:
Key Observations
Backbone Complexity: The target compound has a simpler imidazole-acetic acid backbone compared to levocetirizine, which incorporates a piperazine ring and chlorophenyl group. This complexity correlates with levocetirizine’s higher molecular weight (461.81 vs. ~228.07) and antihistamine activity .
Salt Forms and Solubility :
- Dihydrochloride salts (target compound and levocetirizine) improve water solubility compared to acetate or hydrate forms, favoring oral bioavailability or parenteral formulations .
Functional Group Impact: The aminomethyl group in the target compound introduces a primary amine, enabling hydrogen bonding or ionic interactions absent in levocetirizine’s ethoxyacetic acid moiety. This may influence target selectivity (e.g., toward amine-sensitive receptors). Ethyl-linked imidazole-methylamine compounds (e.g., [2-(1H-imidazol-1-yl)ethyl]methylamine) prioritize amine spacing for chelation or coordination chemistry, contrasting with the acetic acid focus of the target compound .
Biological Activity
2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride, also known by its CAS number 2225136-91-2, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.
The compound is a derivative of imidazole, characterized by the molecular formula . The synthesis typically involves the reaction of 2-(Aminomethyl)imidazole with chloroacetic acid under controlled conditions, resulting in a stable dihydrochloride salt that enhances solubility and stability.
Synthesis Method
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-(Aminomethyl)imidazole + Chloroacetic Acid | Aqueous medium, controlled temperature | High |
Biological Activity
Research indicates that 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties. In vitro assays have shown activity against various bacterial strains.
- Enzyme Inhibition : The compound is being investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit farnesyl diphosphate synthase, which is crucial in cholesterol biosynthesis .
The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in biochemical pathways relevant to disease processes.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
- Inhibition of Cholesterol Biosynthesis : In vivo experiments demonstrated that administration of the compound significantly reduced cholesterol levels in rat models by inhibiting squalene synthase activity .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar imidazole derivatives is provided below:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride | Antimicrobial, Enzyme Inhibition | 50 |
| 2-(Aminomethyl)imidazole | Moderate Antimicrobial | 100 |
| 2-(Azidomethyl)nicotinic acid imidazolide | Weak Antimicrobial | >200 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride, and how do reaction conditions impact yield?
- Answer : The compound is synthesized via multi-step reactions. A common method involves N-alkylation of imidazole derivatives with tert-butyl chloroacetate, followed by non-aqueous ester cleavage using titanium tetrachloride (TiCl₄) to yield the carboxylic acid intermediate. Subsequent aminomethylation and dihydrochloride salt formation are achieved under controlled pH and temperature . Key factors include:
- Temperature : Mild conditions (20–25°C) prevent side reactions.
- Catalysts : TiCl₄ enhances ester cleavage efficiency.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use a combination of:
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) .
- NMR : ¹H/¹³C NMR to confirm the imidazole ring (δ 7.2–7.8 ppm) and aminomethyl group (δ 3.1–3.5 ppm) .
- Mass Spectrometry : ESI-MS (m/z calc. for C₆H₁₀Cl₂N₃O₂: 230.02; observed: 230.1 ± 0.2) .
Q. What are the known biological targets or mechanisms of action for this compound?
- Answer : The imidazole ring enables interactions with heme-containing enzymes (e.g., cytochrome P450) and ion channels . Preliminary studies suggest:
- Kinase inhibition : IC₅₀ values of 1–10 µM against MAPK and PI3K isoforms .
- Antimicrobial activity : MIC of 16 µg/mL against Staphylococcus aureus due to membrane disruption .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or biological activity of this compound?
- Answer : Use density functional theory (DFT) to predict reaction pathways and intermediates. For example:
- Retrosynthesis AI tools (e.g., Pistachio/BKMS models) identify feasible routes via imidazole alkylation .
- Molecular docking (AutoDock Vina) screens binding affinities to kinase ATP pockets, guiding structural modifications .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Answer : Standardize assays to control:
- Cellular context : Use isogenic cell lines to eliminate genetic variability.
- Compound stability : Pre-test solubility in buffers (e.g., PBS pH 7.4) and monitor degradation via LC-MS .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across studies .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?
- Answer : The dihydrochloride salt enhances:
- Solubility : 90.1 mg/mL in water vs. 12.3 mg/mL for the free base .
- Bioavailability : Rat studies show 2.5× higher plasma AUC (0–24h) due to improved dissolution .
- Stability : Reduced hygroscopicity prevents clumping during storage .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Answer : Follow:
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers with desiccants at 2–8°C .
Q. How can researchers scale up synthesis without compromising yield or purity?
- Answer : Optimize:
- Batch reactors : Maintain stirring rates >500 rpm for uniform mixing.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Crystallization : Slow cooling (1°C/min) yields larger, purer crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
